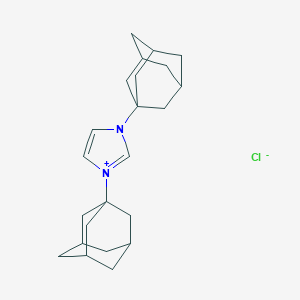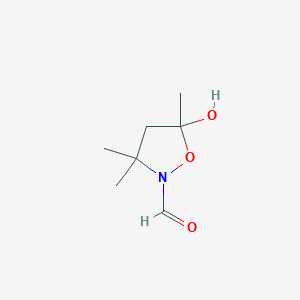
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde (HTC) is a chemical compound used in scientific research for various purposes. It is a versatile compound that has been used in many applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. In
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been used in various scientific research applications. One of its most common uses is as a reagent in organic synthesis. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde can be used as a starting material for the preparation of other compounds, such as 5-hydroxy-3,3,5-trimethyl-2-cyclohexen-1-one, which is a precursor to the synthesis of a variety of natural products. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions. In addition, 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been used in the preparation of chiral auxiliaries for asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is not well understood. However, it is believed that 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde acts as a nucleophile, reacting with electrophiles to form stable adducts. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been shown to react with aldehydes, ketones, and imines, among other compounds.
Biochemische Und Physiologische Effekte
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this inhibition is not well understood. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has also been shown to have anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. However, one limitation of using 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is its cost. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is a relatively expensive compound, and its use in large-scale experiments may be prohibitive.
Zukünftige Richtungen
There are many potential future directions for the use of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in scientific research. One area of interest is the development of new synthetic methods for the preparation of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde and related compounds. Another area of interest is the investigation of the mechanism of action of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde, particularly with regard to its anti-cancer and anti-inflammatory effects. Finally, there is potential for the development of new applications for 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde, such as in the preparation of chiral catalysts for asymmetric synthesis.
Synthesemethoden
The synthesis of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde involves the reaction of 3,3,5-trimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds via the formation of an oxime intermediate, which is then cyclized to form 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde. The yield of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde can be improved by using a solvent mixture of ethanol and water.
Eigenschaften
CAS-Nummer |
126308-67-6 |
|---|---|
Produktname |
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c1-6(2)4-7(3,10)11-8(6)5-9/h5,10H,4H2,1-3H3 |
InChI-Schlüssel |
AARRTLNFTMGFLN-UHFFFAOYSA-N |
SMILES |
CC1(CC(ON1C=O)(C)O)C |
Kanonische SMILES |
CC1(CC(ON1C=O)(C)O)C |
Synonyme |
2-Isoxazolidinecarboxaldehyde, 5-hydroxy-3,3,5-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



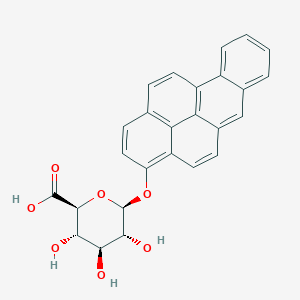
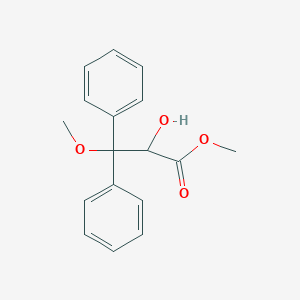
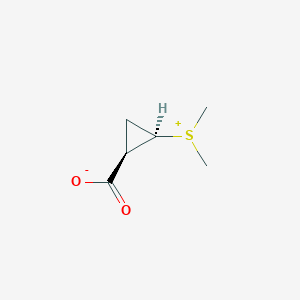
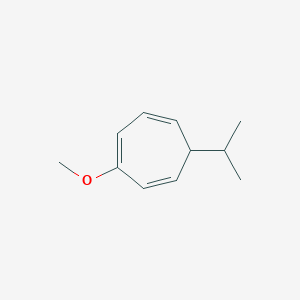
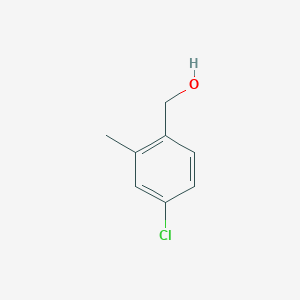
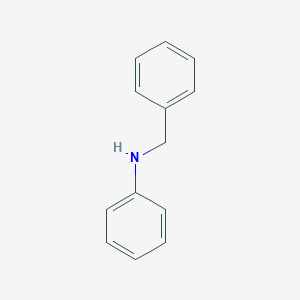
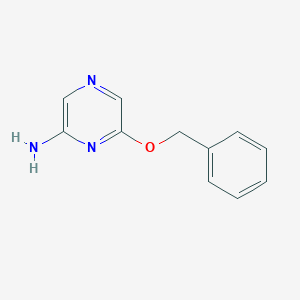
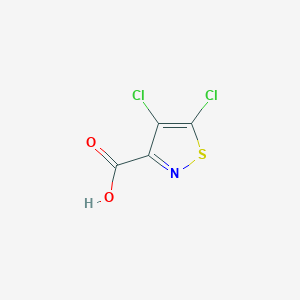
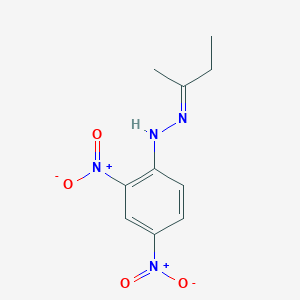
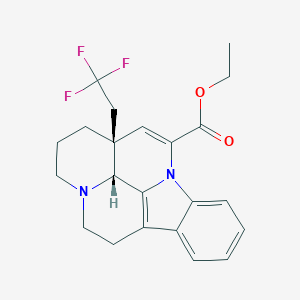
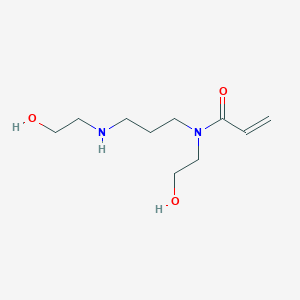
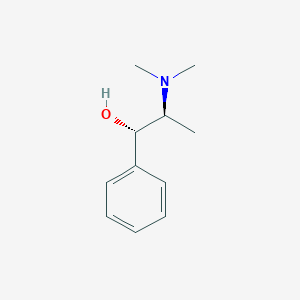
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
